molecular formula C16H17NO2 B2639729 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 2162120-39-8

2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2639729
CAS No.: 2162120-39-8
M. Wt: 255.317
InChI Key: SZLZMKVBOXJBLV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound, which is a type of imine formed by the condensation of an amine with a carbonyl compound

Preparation Methods

The synthesis of 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,6-dimethylaniline and 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable solvent like methanol. The reaction is usually carried out at room temperature, resulting in the formation of the Schiff base as an orange precipitate . The precipitate is then filtered and washed with methanol to obtain the pure compound.

Chemical Reactions Analysis

2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ether or ester derivatives.

Common reagents and conditions used in these reactions include methanol as a solvent, room temperature for condensation reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of sensors and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit catalytic activity or interact with biological molecules, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol can be compared with other Schiff base compounds, such as:

    2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: This compound has a similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.

    2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: The presence of a methoxy group at a different position can lead to variations in the compound’s properties and applications.

Properties

IUPAC Name

2-[(2,6-dimethylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-6-4-7-12(2)15(11)17-10-13-8-5-9-14(19-3)16(13)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZMKVBOXJBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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